4-(Diethylamino)-2-hydroxybenzenecarbothioamide CAS 926201-33-4
4-(Diethylamino)-2-hydroxybenzenecarbothioamide CAS 926201-33-4
An In-depth Technical Guide to 4-(Diethylamino)-2-hydroxybenzenecarbothioamide: A Molecule of Unexplored Potential
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific prospectus on 4-(Diethylamino)-2-hydroxybenzenecarbothioamide (CAS 926201-33-4), a compound with established physical identifiers but lacking specific investigation in the public domain. While direct experimental data is absent, this document synthesizes information from related chemical classes to build a robust theoretical framework for its synthesis, characterization, and potential biological applications. By examining the constituent functional groups—the thioamide, the 2-hydroxybenzene scaffold, and the 4-diethylamino substituent—we propose a rationale for its investigation as a novel therapeutic agent. This guide offers detailed, field-proven protocols for its synthesis and outlines a logical, multi-tiered workflow for its biological evaluation, targeting areas such as oncology, infectious diseases, and neurodegenerative disorders where related structures have shown significant promise.
Introduction and Rationale for Investigation
4-(Diethylamino)-2-hydroxybenzenecarbothioamide is a distinct organic molecule identified by CAS number 926201-33-4.[1] Its structure, featuring a thioamide functional group appended to a substituted phenol ring, presents a compelling case for investigation by researchers in drug discovery and medicinal chemistry. The thioamide group, a fascinating bioisostere of the ubiquitous amide bond, is known to confer unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[2][3] Thioamide-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4][5]
The molecule's backbone, a 2-hydroxybenzene (salicyl) moiety, is a classic pharmacophore known for its role in metal chelation, hydrogen bonding, and as a scaffold in numerous bioactive compounds, including anti-inflammatory and antineoplastic agents.[6][7] The addition of a 4-diethylamino group further modulates the electronic properties of the aromatic system, a strategy often employed to tune the bioactivity and bioavailability of drug candidates.[7][8]
Despite this promising structural architecture, a thorough review of scientific literature and patent databases reveals no specific studies on the synthesis, properties, or biological activity of 4-(Diethylamino)-2-hydroxybenzenecarbothioamide. This guide, therefore, serves as a pioneering technical prospectus, designed to bridge this knowledge gap by providing a scientifically grounded framework for its synthesis and evaluation.
Physicochemical Properties and Structural Analysis
While experimental data is unavailable, the fundamental properties of this compound can be inferred from its structure.
| Property | Value / Information | Source |
| CAS Number | 926201-33-4 | [1] |
| Molecular Formula | C₁₁H₁₆N₂OS | [1] |
| Molecular Weight | 224.32 g/mol | [1] |
| Key Functional Groups | Thioamide, Phenol (2-hydroxy), Tertiary Amine (diethylamino) | - |
| Predicted Lipophilicity | Enhanced relative to its amide analog due to the sulfur atom.[2] | - |
| Hydrogen Bonding | The thioamide N-H and phenolic O-H act as strong H-bond donors; the thioamide sulfur is a weak H-bond acceptor.[2] | - |
The interplay of these functional groups suggests a molecule with the potential for specific target interactions, improved membrane permeability, and unique metabolic pathways compared to its oxygen-containing amide counterpart.
Caption: Key structural motifs and their potential contributions to bioactivity.
Proposed Synthesis Methodologies
The synthesis of 4-(Diethylamino)-2-hydroxybenzenecarbothioamide is not described in the literature. However, established methods for thioamide synthesis provide a reliable foundation for its preparation. A logical and robust approach involves a two-step process: first, the synthesis of the corresponding amide precursor, 4-(Diethylamino)-2-hydroxybenzamide, followed by its thionation.
Step 1: Synthesis of 4-(Diethylamino)-2-hydroxybenzamide (Amide Precursor)
The synthesis begins with the commercially available 4-(Diethylamino)-2-hydroxybenzoic acid. The conversion of this carboxylic acid to the primary amide can be achieved via an activated intermediate, such as an acid chloride or an active ester, followed by amination.
Protocol: Acid Chloride Method
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Activation: To a solution of 4-(Diethylamino)-2-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).
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Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
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Amination: Re-dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) saturated solution of ammonia in DCM or a solution of aqueous ammonium hydroxide (5.0 eq).
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Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
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Purification & Validation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. The structure of the resulting 4-(Diethylamino)-2-hydroxybenzamide should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Step 2: Thionation to 4-(Diethylamino)-2-hydroxybenzenecarbothioamide
The conversion of the amide to the target thioamide is a critical step. Lawesson's reagent is the most common and effective reagent for this transformation.[9]
Protocol: Thionation using Lawesson's Reagent
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Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-(Diethylamino)-2-hydroxybenzamide (1.0 eq) in anhydrous toluene or tetrahydrofuran (THF, 15 mL/mmol).
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Reagent Addition: Add Lawesson's reagent (0.6 eq) to the solution in one portion under an inert atmosphere. The stoichiometry is critical; excess reagent can lead to side products.
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Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-8 hours.
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Reaction Monitoring: Monitor the conversion of the starting material to the product using Thin Layer Chromatography (TLC). The thioamide product will typically have a slightly higher Rf value and may be visible under UV light.
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Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude residue directly by silica gel column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes). The final product, 4-(Diethylamino)-2-hydroxybenzenecarbothioamide, should be characterized thoroughly by ¹H NMR, ¹³C NMR, HRMS, and Infrared (IR) spectroscopy to confirm the presence of the C=S bond.
Caption: A logical workflow for the biological evaluation of the title compound.
Protocol: Dose-Response and IC₅₀ Determination (Oncology Example)
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Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of 4-(Diethylamino)-2-hydroxybenzenecarbothioamide (e.g., from 100 µM to 0.1 nM) in culture medium.
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Incubation: Replace the medium in the cell plates with the compound-containing medium and incubate for 72 hours.
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Viability Assay: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
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Data Acquisition: Read the absorbance on a plate reader.
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Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion and Future Outlook
4-(Diethylamino)-2-hydroxybenzenecarbothioamide stands as a molecule of significant, yet untapped, potential. Its structure combines three pharmacologically relevant motifs: the versatile thioamide, the bioactive salicyl scaffold, and the modulating diethylamino group. The absence of existing research presents a unique opportunity for novel discovery. The synthetic pathways and experimental workflows detailed in this guide provide a clear and scientifically rigorous roadmap for researchers to undertake the first systematic investigation of this compound. The potential for discovering new biological activities in oncology, infectious disease, or neurodegeneration makes this a worthwhile endeavor for any drug development program. Future work should focus on executing these proposed studies, followed by structure-activity relationship (SAR) exploration to optimize any identified biological hits.
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